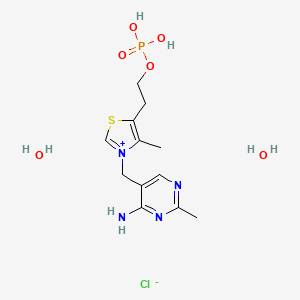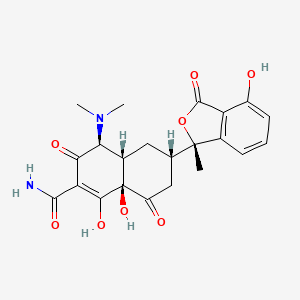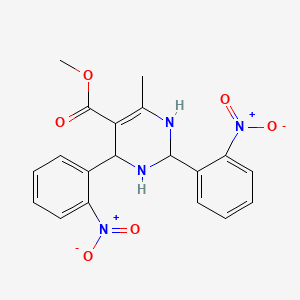
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis involves several steps, typically starting from a glucopyranoside or glucopyranuronic acid derivative. One approach is the reaction of methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside with chemicals like oxalyl chloride, leading to oxamide derivatives or related compounds (Temeriusz et al., 2003).
Molecular Structure Analysis
The molecular structure is determined using techniques such as NMR analysis. In the case of derivatives of 2-amino-2-deoxy-D-glucose, their structure has been extensively studied using both 1H and 13C NMR in solution and the solid state to confirm the presence of specific functional groups and their arrangement (Temeriusz et al., 2003).
Chemical Reactions and Properties
The chemical reactions typically involve the formation of amide or ester linkages. For example, the synthesis can involve coupling with amino acids or peptides to form oxamide or ester derivatives, showcasing the compound's versatility in forming various biochemical conjugates (Temeriusz et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of this compound under different conditions. These properties can be influenced by the degree of acetylation and the presence of the amino group.
Chemical Properties Analysis
The chemical properties include reactivity towards various reagents, stability under different conditions, and the potential for further modification. For instance, the acetyl groups may be subject to hydrolysis under certain conditions, altering the molecule's properties and reactivity (Temeriusz et al., 2003).
Applications De Recherche Scientifique
Synthesis of New Ureido Sugars : Amino acid esters were utilized as amination agents in the synthesis of new ureido sugars, creating derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Enamines Derived from 2-Amino-2-Deoxy-D-Glucose : This study focused on the reactions of 2-amino-2-deoxy-β-D-glucopyranose with acetoacetic esters, leading to the production of various glucopyranoses and enzymatic esters with potential application in synthetic chemistry (Gómez Sánchez, Cert Ventulá, & Scheidegger, 1971).
Synthesis and Reactions of α- and β-D-Glucopyranosyluronic Esters of Amino Acids : This research involved the synthesis of fully benzylated α- and β-d-glucopyranosyluronic esters of various amino acids, providing insights into the complex chemistry of sugar derivatives (Ljevakovic & Keglević, 1980).
Glycosyl Esters of Amino Acids : The study explored the synthesis and properties of unprotected glucosyl and glucuronic esters of glycine and alanine, presenting an intricate pathway of sugar chemistry (Keglević, Ljevakovic, & Valenteković, 1975).
Preparation of Some Glycosyl Amino Acid Building Blocks via Click Reaction : This research involved the preparation of glycosyl amino acid building blocks using a copper-catalyzed 1,3-dipolar cycloaddition reaction, demonstrating an advanced approach in the synthesis of complex sugar derivatives (Günther, Schips, & Ziegler, 2008).
Synthesis of Secondary Sugar Sulfonic Acids by Nucleophilic Displacement Reactions : The research highlights a novel method for synthesizing 4-deoxy-4-C-sulfonic acid and 6-deoxy-6-C-sulfonic acid derivatives of methyl α-d-gluco- and α-d-galactopyranosides, paving the way for potential applications in medicinal chemistry and drug synthesis (Lipták, Balla, Jánossy, Sajtos, & Szilágyi, 2004).
Hydrolytic Degradation of Poly(Ester Amides) Derived from Carbohydrates : The study discusses the hydrolytic degradation of stereoregular poly(ester amides) obtained from various 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl] derivatives, showcasing their application in understanding the degradation properties of carbohydrate-derived materials (Martínez, Pinilla, Mata, & Pérez, 1997).
Mécanisme D'action
Target of Action
The primary target of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is the fibroblast growth factor (FGF-2) . FGF-2 plays a crucial role in angiogenesis and wound healing, and it also has implications in tumor growth and metastasis .
Mode of Action
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester acts as an inhibitor, specifically blocking the binding of FGF-2 to heparin and endothelial cells . This inhibition disrupts the normal functioning of FGF-2, thereby affecting the processes it regulates .
Biochemical Pathways
The compound’s action primarily affects the FGF-2 signaling pathway . By inhibiting the binding of FGF-2, it disrupts the downstream signaling events that lead to processes such as cell proliferation, differentiation, and migration . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The inhibition of FGF-2 binding by 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester leads to a disruption in the processes regulated by FGF-2 . This includes effects on cell proliferation, differentiation, and migration, which can have significant implications in contexts such as wound healing and tumor growth .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester involves the protection of the hydroxyl groups of D-glucuronic acid followed by the introduction of an amino group and acetylation of the remaining hydroxyl groups. The final step involves the methylation of the amino group.", "Starting Materials": [ "D-glucuronic acid", "Acetic anhydride", "Ammonium hydroxide", "Methyl iodide", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Protection of hydroxyl groups of D-glucuronic acid using acetic anhydride and sodium bicarbonate", "Introduction of amino group using ammonium hydroxide", "Acetylation of remaining hydroxyl groups using acetic anhydride", "Methylation of amino group using methyl iodide and sodium bicarbonate", "Purification of the final product using methanol" ] } | |
Numéro CAS |
14365-73-2 |
Nom du produit |
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester |
Formule moléculaire |
C₁₃H₁₉NO₉ |
Poids moléculaire |
333.29 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





